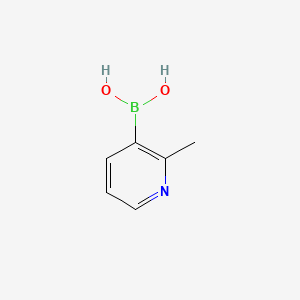

2-Methylpyridine-3-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c1-5-6(7(9)10)3-2-4-8-5/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKMYNQPIICYNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602581 | |

| Record name | (2-Methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899436-71-6 | |

| Record name | (2-Methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Methylpyridine-3-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a core synthetic method for 2-Methylpyridine-3-boronic acid, an important organic intermediate. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Core Synthesis Overview

The primary and well-documented method for the synthesis of this compound involves a lithium-halogen exchange reaction with 3-bromo-2-methylpyridine, followed by borylation with an appropriate boron-containing electrophile, typically triisopropyl borate. This approach offers a direct route to the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound based on a representative experimental protocol.[1]

| Parameter | Value | Molar Equivalent |

| Starting Material | ||

| 3-bromo-2-methylpyridine | 4.00 g (23 mmol) | 1.0 |

| Reagents | ||

| Triisopropyl borate | 6.40 mL (28 mmol) | ~1.22 |

| n-Butyllithium | 17 mL of 1.6 M solution in hexanes (28 mmol) | ~1.22 |

| Solvent | ||

| Toluene/THF (4:1 mixture) | 50 mL | - |

| Product | ||

| This compound | 2.10 g (yellow oil) | - |

| Yield | ~66.5% | - |

Experimental Protocol

This section details the experimental methodology for the synthesis of this compound.[1]

Materials:

-

3-bromo-2-methylpyridine

-

Triisopropyl borate

-

n-Butyllithium (1.6 M in hexanes)

-

Toluene

-

Tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Dichloromethane

-

Sodium sulfate

-

Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, a solution of 3-bromo-2-methylpyridine (4.00g, 23 mmol) and triisopropyl borate (6.40 mL, 28 mmol) is prepared in a 4:1 mixture of toluene and THF (50 mL).

-

Lithiation: The solution is cooled to -78°C, and n-butyllithium (17 mL, 28 mmol) is added dropwise.

-

Warming: The reaction mixture is then warmed to -70°C over a period of 30 minutes and subsequently allowed to warm to room temperature (20°C).

-

Quenching and pH Adjustment: The reaction is quenched by the addition of 2 M HCl to adjust the pH to 1. Water (20 mL) is added to the mixture.

-

Extraction (I): The mixture is extracted with toluene. The aqueous layer is separated.

-

Neutralization and Extraction (II): The aqueous layer is neutralized with 1 M NaOH and then extracted with dichloromethane.

-

Isolation: The aqueous layer is concentrated to dryness, yielding a white solid which is then washed with dichloromethane.

-

Drying and Concentration: The combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield 2.10g of this compound as a yellow oil.

Synthesis Workflow

Alternative Synthetic Strategies

While the lithiation-borylation of 3-bromo-2-methylpyridine is a primary method, other general approaches for the synthesis of pyridinylboronic acids could potentially be adapted for this compound. These include:

-

Palladium-Catalyzed Cross-Coupling: This method would involve the reaction of a di-boron reagent, such as bis(pinacolato)diboron, with 3-halo-2-methylpyridine in the presence of a palladium catalyst and a suitable ligand.

-

Directed Ortho-Metalation (DoM): If a suitable directing group is present on the pyridine ring, deprotonation at the 3-position followed by quenching with a boron electrophile could be a viable route.

Further research and experimental validation would be necessary to optimize these alternative pathways for the specific synthesis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 2-Methylpyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Methylpyridine-3-boronic acid. It is intended to serve as a valuable resource for professionals in research and development who are utilizing this compound in their work.

Core Physical and Chemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that some of the cited values are predicted and have not been experimentally verified in the available literature.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈BNO₂ | [1][2] |

| Molecular Weight | 136.94 g/mol | [1][2] |

| CAS Number | 899436-71-6 | [1] |

| Appearance | Solid | [2][3] |

| Boiling Point | 303.6°C at 760 mmHg (Predicted) | [1][4] |

| Flash Point | 137.4°C (Predicted) | [1][4] |

| Density | 1.18 g/cm³ (Predicted) | [1][4] |

| Melting Point | No data available | [1] |

| Solubility | No data available | [1] |

| pKa | No data available | |

| Storage Temperature | 2-8°C | [3] |

Stability and Reactivity

This compound is generally stable under normal conditions.[5] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Incompatible materials include strong oxidizing agents and strong acids.[5] Hazardous decomposition products upon burning can include carbon monoxide, carbon dioxide, nitrogen oxides, and oxides of boron.[5]

Pyridinylboronic acids are versatile reagents in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[6][7] However, the reactivity of 2-pyridyl boron derivatives can be challenging due to the nitrogen atom's proximity to the reaction center, which can interfere with the catalyst.[8] These compounds can also be susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond.[8]

Experimental Protocols

Given the absence of specific experimental data for several key physical properties of this compound, the following sections detail generalized protocols for their determination.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range.[9]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[10][11] The tube is tapped gently to ensure tight packing.[11]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or a metal block heating apparatus like a Mel-Temp).

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to ensure accurate measurement.[9]

-

Observation and Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the substance.[12]

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for its use in reactions, purification, and formulation.

Methodology: Qualitative and Semi-Quantitative Determination

-

Solvent Screening: A small, measured amount of this compound (e.g., 25 mg) is placed in a series of test tubes.[13]

-

Solvent Addition: A measured volume (e.g., 0.75 mL) of a selected solvent (e.g., water, ethanol, acetone, toluene, dichloromethane) is added to each test tube in small portions.[13]

-

Observation: After each addition, the tube is vigorously agitated.[13] The solubility is observed and can be categorized as "soluble," "partially soluble," or "insoluble."

-

Acid-Base Solubility: For water-insoluble compounds, solubility tests in aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH, and 5% NaHCO₃) can provide insights into the compound's functional groups.[14][15] Solubility in dilute acid suggests a basic functional group (like the pyridine nitrogen), while solubility in dilute base indicates an acidic functional group (the boronic acid).[14][15]

-

Quantitative Measurement: For a more precise measurement, a saturated solution is prepared at a specific temperature. The concentration of the dissolved solid in a known amount of the solvent is then determined by methods such as gravimetric analysis after solvent evaporation or by spectroscopic techniques.

pKa Determination

The pKa value indicates the acidity of the boronic acid and the basicity of the pyridine nitrogen. This is a critical parameter for understanding its reactivity and its behavior in biological systems. UV-Vis spectrophotometry is a common method for determining the pKa of compounds with a chromophore.[16]

Methodology: UV-Vis Spectrophotometric Titration

-

Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning a range around the expected pKa are prepared.[16]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Aliquots of this stock solution are added to each buffer solution to create a series of samples with the same total compound concentration but different pH values.[16]

-

Spectroscopic Measurement: The UV-Vis absorption spectrum of each sample is recorded.[17] The absorbance at one or more wavelengths where the absorbance changes significantly with pH is monitored.[17]

-

Data Analysis: The absorbance values are plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the inflection point, which corresponds to the pKa of the ionizable group.[18] Equations such as the Henderson-Hasselbalch equation can be used for the calculation.[19]

Visualizations: Workflows and Reaction Mechanisms

The following diagrams, created using the DOT language, illustrate key experimental and reaction workflows relevant to this compound.

Caption: A generalized workflow for the qualitative determination of a compound's solubility.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 6-Methylpyridine-3-boronic acid 659742-21-9 [sigmaaldrich.com]

- 4. This compound, CAS No. 899436-71-6 - iChemical [ichemical.com]

- 5. fishersci.com [fishersci.com]

- 6. 3-Pyridinylboronic acid = 95.0 1692-25-7 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. scribd.com [scribd.com]

- 11. byjus.com [byjus.com]

- 12. pennwest.edu [pennwest.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijper.org [ijper.org]

An In-Depth Technical Guide to the Structure Elucidation of 2-Methylpyridine-3-boronic acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-Methylpyridine-3-boronic acid. Given the limited availability of published, comprehensive experimental data for this compound, this guide will utilize Pyridine-3-boronic acid as a primary reference compound. The structural and spectroscopic data for this closely related analogue will be presented in detail, followed by a discussion of the anticipated influence of the 2-methyl substituent on the spectroscopic and crystallographic characteristics of the target molecule, this compound. This approach offers a robust framework for researchers to understand and predict the structural features of this important synthetic building block.

Introduction

This compound is a heterocyclic organoboron compound of significant interest in medicinal chemistry and organic synthesis. Its utility primarily stems from its role as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation. The pyridine moiety offers a handle for modulating solubility and pharmacokinetic properties, while the boronic acid functional group provides the reactive center for palladium-catalyzed cross-coupling. The presence of the methyl group at the 2-position can influence the steric and electronic properties of the molecule, potentially impacting its reactivity and the properties of the resulting coupled products.

Accurate structural elucidation is paramount for ensuring the identity, purity, and reactivity of this compound in these applications. This guide outlines the key analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Molecular Structure and Properties

| Property | Value |

| Chemical Formula | C₆H₈BNO₂ |

| Molecular Weight | 136.94 g/mol |

| IUPAC Name | (2-methylpyridin-3-yl)boronic acid |

| CAS Number | 899436-71-6 |

| SMILES String | Cc1ncccc1B(O)O |

| InChI Key | TWKMYNQPIICYNV-UHFFFAOYSA-N |

Synthesis of Pyridine-3-boronic Acid (Representative Protocol)

A common and effective method for the synthesis of pyridinylboronic acids is through a lithium-halogen exchange reaction followed by borylation. The following protocol for the synthesis of the parent compound, Pyridine-3-boronic acid, is adapted from a procedure reported in Organic Syntheses.[1]

Experimental Protocol:

Materials:

-

3-Bromopyridine

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi) in hexanes

-

Toluene

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄)

-

Heptane

-

Isopropyl acetate

Procedure:

-

A solution of 3-bromopyridine and triisopropyl borate is prepared in a mixture of toluene and THF.

-

The solution is cooled to a low temperature (typically between -40 °C and 0 °C).

-

n-Butyllithium is added dropwise to the cooled solution. The rapid lithium-halogen exchange generates 3-lithiopyridine, which is immediately trapped by the triisopropyl borate in the reaction mixture.[1]

-

The reaction is quenched by the addition of aqueous HCl.

-

The aqueous layer is separated, and the pH is adjusted with NaOH to precipitate the product.

-

The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., isopropyl acetate/heptane) to yield pyridine-3-boronic acid as a white solid.[1]

Logical Workflow for Synthesis:

Caption: Synthetic workflow for Pyridine-3-boronic acid.

Spectroscopic and Crystallographic Characterization (Pyridine-3-boronic acid as a model)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For pyridinylboronic acids, ¹H, ¹³C, and ¹¹B NMR are all informative.

Expected ¹H NMR Data for Pyridine-3-boronic acid:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.64 | br s | - |

| H-6 | ~8.50 | m | - |

| H-4 | ~8.38 | br s | - |

| H-5 | ~7.65 | br s | - |

| B(OH)₂ | variable | br s | - |

Note: Data is based on a spectrum in CD₃OD. Chemical shifts and multiplicities can vary with solvent and concentration.[2]

Expected ¹³C NMR Data for Pyridine-3-boronic acid:

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~151 |

| C-6 | ~149 |

| C-4 | ~144 |

| C-5 | ~129 |

| C-3 (C-B) | ~130 (often broad or unobserved) |

Note: The carbon atom attached to boron often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.

Expected ¹¹B NMR Data for Pyridine-3-boronic acid:

A single, broad resonance is expected in the range of δ 28-32 ppm, which is characteristic of a trigonal planar boronic acid.[3]

Influence of the 2-Methyl Group on the NMR Spectra of this compound:

-

¹H NMR: The introduction of a methyl group at the 2-position would lead to a singlet integrating to 3H in the upfield region (typically δ 2.0-2.5 ppm). The aromatic protons would show a different splitting pattern and chemical shifts due to the electronic and steric influence of the methyl group. Specifically, the H-4, H-5, and H-6 protons would be expected.

-

¹³C NMR: An additional signal for the methyl carbon would appear in the aliphatic region (typically δ 15-25 ppm). The chemical shifts of the pyridine ring carbons would also be altered.

-

¹¹B NMR: The chemical shift is not expected to change significantly.

Experimental Protocol for NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃) in an NMR tube.

-

Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

-

Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants.

-

Assign the signals to the respective nuclei in the molecule, potentially aided by 2D NMR techniques like COSY and HSQC.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum for Pyridine-3-boronic acid:

| Ion | m/z (calculated) |

| [M+H]⁺ | 124.0564 |

| [M-H₂O+H]⁺ | 106.0458 |

Note: Boronic acids can readily dehydrate in the mass spectrometer.

Influence of the 2-Methyl Group on the Mass Spectrum of this compound:

The molecular ion peak ([M+H]⁺) would be shifted to a higher m/z value corresponding to the increased molecular weight (138.0720). The fragmentation pattern may also be influenced by the presence of the methyl group, potentially leading to fragments arising from the loss of a methyl radical.

Experimental Protocol for Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in positive or negative ion mode.

-

Analyze the spectrum to determine the m/z of the molecular ion and major fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule. While a crystal structure for this compound is not publicly available, the general procedure for obtaining one is as follows.

Experimental Protocol for X-ray Crystallography:

-

Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Process the diffraction data to obtain the unit cell parameters and intensity of each reflection.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Workflow for Structure Elucidation:

Caption: General workflow for structure elucidation.

Applications in Drug Development

This compound is a valuable building block in drug discovery, primarily utilized in the synthesis of biaryl and heteroaryl compounds through Suzuki-Miyaura cross-coupling. These structural motifs are prevalent in many biologically active molecules. The introduction of the 2-methylpyridine moiety can enhance metabolic stability, improve solubility, and provide a key interaction point with biological targets.

Signaling Pathway Diagram (Illustrative Example):

The following diagram illustrates a hypothetical scenario where a drug candidate synthesized using this compound inhibits a key kinase in a cancer signaling pathway.

Caption: Inhibition of a kinase signaling pathway.

Conclusion

References

An In-depth Technical Guide to (2-Methylpyridin-3-yl)boronic Acid (CAS Number: 899436-71-6)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

(2-Methylpyridin-3-yl)boronic acid, identified by CAS number 899436-71-6, is a heterocyclic organoboron compound. It serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its structure incorporates a pyridine ring, a methyl group, and a boronic acid functional group, making it a valuable reagent for introducing the 2-methylpyridin-3-yl moiety into more complex molecular architectures.

| Identifier | Value |

| CAS Number | 899436-71-6 |

| IUPAC Name | (2-Methylpyridin-3-yl)boronic acid |

| Synonyms | 2-Methyl-3-pyridinylboronic acid, 2-Picoline-3-boronic acid |

| Molecular Formula | C₆H₈BNO₂ |

| Molecular Weight | 136.94 g/mol [1] |

| SMILES | CC1=C(B(O)O)C=CC=N1 |

| InChI Key | TWKMYNQPIICYNV-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the known physicochemical properties of (2-methylpyridin-3-yl)boronic acid is presented below. It is typically a solid at room temperature.

| Property | Value | Reference |

| Physical Form | Solid | |

| Boiling Point | 303.6 °C at 760 mmHg | [1] |

| Density | 1.18 g/cm³ | [1] |

| Flash Point | 137.4 °C | [1] |

| pKa | Boronic acids generally have a pKa of ~9, forming tetrahedral boronate complexes with a pKa of ~7. The exact pKa for this specific compound is not readily available. | [2] |

| Solubility | Data for this specific compound is limited. Boronic acids, in general, exhibit low solubility in water, which can be influenced by pH and the presence of diols. They are often soluble in organic solvents like DMSO and methanol. | [3] |

Synthesis and Experimental Protocols

(2-Methylpyridin-3-yl)boronic acid is primarily synthesized via a lithium-halogen exchange reaction followed by borylation.

Synthesis of (2-Methylpyridin-3-yl)boronic Acid

A common synthetic route involves the reaction of 3-bromo-2-methylpyridine with an organolithium reagent, followed by quenching with a borate ester and subsequent hydrolysis.

Experimental Workflow:

Caption: Synthesis workflow for (2-methylpyridin-3-yl)boronic acid.

Detailed Protocol:

-

To a solution of 3-bromo-2-methylpyridine and triisopropyl borate in a toluene/THF solvent mixture at -78 °C, n-butyllithium is added dropwise.

-

The reaction mixture is allowed to slowly warm to room temperature.

-

The reaction is quenched by the addition of hydrochloric acid to adjust the pH to 1.

-

The aqueous layer is separated and neutralized with sodium hydroxide.

-

The product is extracted with an organic solvent such as dichloromethane.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield (2-methylpyridin-3-yl)boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

(2-Methylpyridin-3-yl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, a versatile method for forming C-C bonds. This reaction is instrumental in the synthesis of various pharmaceutical intermediates.

General Experimental Workflow for Suzuki-Miyaura Coupling:

References

An In-depth Technical Guide to 2-Methylpyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methylpyridine-3-boronic acid, a versatile heterocyclic building block essential in modern synthetic and medicinal chemistry. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, which are foundational for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Core Molecular Data

This compound is a stable, solid organoboron compound. Its key physicochemical properties are summarized below, providing a foundational dataset for its application in chemical synthesis.

| Property | Value | Reference |

| Molecular Weight | 136.94 g/mol | |

| Empirical Formula | C₆H₈BNO₂ | |

| CAS Number | 899436-71-6 | N/A |

| Physical Form | Solid | |

| InChI Key | TWKMYNQPIICYNV-UHFFFAOYSA-N | |

| SMILES String | Cc1ncccc1B(O)O |

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in many biologically active molecules.[1] The pyridine moiety, in particular, is a key structural motif in numerous approved drugs.

Representative Reaction Yields

The efficiency of Suzuki-Miyaura couplings is highly dependent on the specific substrates, catalyst, base, and solvent system used. While specific data for this compound is not extensively tabulated in single sources, the following table presents representative yields for the coupling of various aryl halides with different aryl boronic acids, illustrating the typical performance of such reactions under optimized conditions.

| Aryl Halide (1.0 mmol) | Boronic Acid (1.1 mmol) | Catalyst (0.6 mol%) | Base (1.5 mmol) | Solvent (5.0 mL) | Temperature (°C) | Isolated Yield (%) |

| Iodobenzene | Phenylboronic acid | Pd-NHC-MIL-101(Cr) | K₂CO₃ | H₂O | 85 | 98 |

| Bromobenzene | Phenylboronic acid | Pd-NHC-MIL-101(Cr) | K₂CO₃ | H₂O | 85 | 96 |

| 4-Bromoanisole | Phenylboronic acid | Pd-NHC-MIL-101(Cr) | K₂CO₃ | H₂O | 85 | 95 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd-NHC-MIL-101(Cr) | K₂CO₃ | H₂O | 85 | 92 |

| 4-Bromobenzaldehyde | Phenylboronic acid | Pd-NHC-MIL-101(Cr) | K₂CO₃ | H₂O | 85 | 94 |

| Iodobenzene | 4-Tolylboronic acid | Pd-NHC-MIL-101(Cr) | K₂CO₃ | H₂O | 85 | 97 |

| Iodobenzene | 4-Methoxyphenylboronic acid | Pd-NHC-MIL-101(Cr) | K₂CO₃ | H₂O | 85 | 96 |

Table adapted from representative data for Suzuki-Miyaura reactions.[2] Yields are for illustrative purposes and will vary based on specific substrates and conditions.

Experimental Protocols

The following section details a generalized, yet comprehensive, experimental protocol for a Suzuki-Miyaura cross-coupling reaction utilizing a pyridine boronic acid like this compound. This protocol is a starting point and may require optimization for specific substrates and scales.

Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with this compound

Materials:

-

Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Solvents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and the palladium catalyst (3 mol%).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 85-100 °C).

-

Monitoring: Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Visualized Experimental Workflow

The logical flow of the Suzuki-Miyaura coupling protocol can be visualized to clarify the sequence of operations from setup to final product isolation.

Caption: Workflow for the Suzuki-Miyaura cross-coupling experiment.

This technical guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development, highlighting the core properties and applications of this compound. The provided data and protocols offer a starting point for the successful integration of this valuable reagent into synthetic workflows.

References

Stability and Storage of 2-Methylpyridine-3-boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

2-Methylpyridine-3-boronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the development of novel pharmaceutical compounds. The stability of this reagent is a critical factor that can significantly impact the reproducibility of experimental results and the quality of the final products. This technical guide provides a comprehensive overview of the core stability and storage considerations for this compound. It summarizes key data on its stability, outlines primary degradation pathways, and offers detailed recommendations for optimal storage and handling. Furthermore, this guide presents representative experimental protocols for stability assessment and visual diagrams of degradation pathways and analytical workflows to provide a thorough understanding for researchers, scientists, and drug development professionals.

Introduction to the Stability of Pyridine Boronic Acids

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom.[1] They are extensively used in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction.[2] The stability of boronic acids, however, can be a significant concern, with some being notoriously unstable.[3] The stability of pyridine boronic acids is influenced by the position of the boronic acid group on the pyridine ring. While 2-pyridinylboronic acids are generally unstable due to protodeboronation, 3-pyridinylboronic acids, such as this compound, exhibit greater stability. Understanding the factors that affect the stability of this compound is crucial for its effective use in research and development.

Core Stability Considerations and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation.[4] Environmental factors such as moisture, pH, light, and temperature can significantly impact its shelf-life and performance in chemical reactions.

Protodeboronation

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the decomposition of the boronic acid.[4] This reaction can be catalyzed by both acidic and basic conditions.[4] While boronic acids are generally more stable at a neutral pH, deviations towards acidic or basic environments can accelerate this degradation pathway.[4]

Oxidation

The boron center in boronic acids is susceptible to oxidation, which can result in the formation of boric acid and other byproducts.[4] This process can be influenced by the presence of oxidizing agents and prolonged exposure to air.[4][5]

The primary degradation pathways for boronic acids are summarized in the diagram below.

Caption: General degradation pathways for boronic acids.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the integrity of this compound. The following recommendations are based on general guidelines for boronic acids and information from safety data sheets.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (Store below 4°C/39°F) is recommended for long-term storage.[4] Some sources suggest storage in a freezer under -20°C. | Minimizes the rate of thermal degradation.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[4] | Prevents oxidation of the boron center.[4] |

| Moisture | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Avoid exposure to moist air or water.[4] The compound can be hygroscopic. | Moisture can lead to hydrolysis and decomposition.[4] |

| Light | Store in a light-resistant container. | Although specific photostability data is unavailable, protection from light is a general good practice for chemical reagents to prevent potential photodegradation. |

| pH | Maintain a neutral pH environment. | Acidic or basic conditions can catalyze protodeboronation.[4] |

| Container Material | Use well-sealed glass or other inert material containers. | Prevents reaction with the container material. |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.

General Workflow for Stability Testing

The following diagram illustrates a general workflow for conducting a stability study of a boronic acid.

Caption: A typical workflow for stability assessment.

Representative HPLC Method for Boronic Acid Analysis

While a specific validated method for this compound was not found in the searched literature, a general approach for separating boronic acids by HPLC can be adapted.[6]

Objective: To develop a reversed-phase HPLC method to separate the parent compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector or a Photodiode Array (PDA) detector.

-

Analytical column suitable for polar compounds, such as a C18 column with low silanol activity.[6][7]

Chromatographic Conditions (Starting Point):

-

Column: XSelect™ Premier HSS T3 Column or similar.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B. For example, 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 30°C.

-

Detection Wavelength: 270 nm, or scan for optimal wavelength with a PDA detector.[8]

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). Prepare a series of dilutions to establish linearity.

-

Sample Preparation for Stress Studies:

-

Acid/Base Hydrolysis: Treat the stock solution with HCl or NaOH to achieve acidic and basic conditions, respectively. Heat as necessary to accelerate degradation. Neutralize before injection.

-

Oxidative Degradation: Treat the stock solution with hydrogen peroxide.[5]

-

Thermal Degradation: Store the solid compound and solutions at elevated temperatures.

-

Photostability: Expose the solid compound and solutions to UV and visible light.

-

-

Analysis: Inject the prepared standards and stressed samples into the HPLC system.

-

Data Evaluation: Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹¹B NMR, is a powerful tool for identifying the structure of degradation products.[9][10][11] By comparing the NMR spectra of stressed samples with that of the parent compound, structural changes can be determined.

Enhancing Stability: The MIDA Boronate Approach

For applications where the inherent stability of a boronic acid is a concern, particularly for the less stable 2-heterocyclic boronic acids, the use of N-methyliminodiacetic acid (MIDA) boronates is a promising strategy.[3] MIDA boronates are air-stable solids that can undergo slow, controlled release of the corresponding boronic acid under specific reaction conditions.[3][12] This in-situ generation minimizes the concentration of the free boronic acid, thereby reducing its degradation.[3] While 3-pyridinylboronic acids are generally more stable, the MIDA boronate strategy could be considered for reactions requiring prolonged heating or harsh basic conditions.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and drug development. While it is generally more stable than its 2-pyridinyl counterpart, it is susceptible to degradation via protodeboronation and oxidation. Adherence to proper storage and handling protocols, including refrigeration, storage under an inert atmosphere, and protection from moisture, is essential to maintain its purity and reactivity. For quantitative stability assessment, the development of a stability-indicating HPLC method is recommended. By understanding the stability profile and implementing appropriate handling strategies, researchers can ensure the reliability and reproducibility of their results when using this important synthetic building block.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

The Advent of Pyridine-Based Boronic Acids: A Technical Guide for Synthetic and Medicinal Chemists

Introduction

Pyridine-based boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis and drug discovery. Their unique electronic properties and versatile reactivity have positioned them as crucial building blocks for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2] The pyridine motif is a common feature in a vast array of biologically active compounds, and the ability to readily incorporate this heterocycle through robust and efficient methods is of paramount importance.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and application of pyridine-based boronic acids, with a focus on practical experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Synthetic Strategies for Pyridine-Based Boronic Acids

The synthesis of pyridine-based boronic acids has evolved significantly, with several key methods being developed to address the challenges associated with the electron-deficient nature of the pyridine ring. The primary synthetic routes can be categorized as follows:

-

Halogen-Metal Exchange followed by Borylation: This is a foundational and widely used method for preparing pyridinylboronic acids and esters.[5] It typically involves the reaction of a halopyridine (bromo- or iodo-substituted pyridines are most common) with an organolithium or Grignard reagent at low temperatures, followed by quenching with a trialkyl borate.[5][6][7]

-

Palladium-Catalyzed Cross-Coupling Reactions: The Miyaura borylation, a palladium-catalyzed cross-coupling of halopyridines with a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), has become a powerful and versatile method.[8][9] This approach often offers milder reaction conditions and broader functional group tolerance compared to traditional halogen-metal exchange.

-

Directed Ortho-Metalation (DoM): For substituted pyridines, the presence of a directing group can facilitate regioselective deprotonation at the ortho position, followed by borylation. This strategy allows for the synthesis of specifically substituted pyridine boronic acids.[5]

-

Iridium- or Rhodium-Catalyzed C-H Borylation: Direct C-H activation and borylation have emerged as an atom-economical approach. These methods utilize transition metal catalysts to directly convert C-H bonds on the pyridine ring into C-B bonds, avoiding the need for pre-functionalized starting materials.[5]

-

[4+2] Cycloaddition: This method represents a more specialized approach for the construction of the pyridine ring itself with a boron functionality already incorporated.[5]

The choice of synthetic method depends on several factors, including the desired substitution pattern on the pyridine ring, the availability of starting materials, and the required scale of the reaction.

Key Applications in Organic Synthesis

The primary application of pyridine-based boronic acids lies in their utility as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][10] This reaction enables the formation of C-C bonds between the pyridine ring and various aryl, heteroaryl, or vinyl partners, providing a direct route to biaryl and related structures that are prevalent in pharmaceuticals and agrochemicals.[10][11]

The "2-pyridyl problem," which refers to the challenges associated with the Suzuki-Miyaura coupling of 2-pyridylboronic acids due to catalyst inhibition by the adjacent nitrogen atom, has been a significant area of research.[12][13] The development of specialized ligands and reaction conditions has largely overcome these difficulties, enabling the efficient synthesis of 2-substituted pyridines.[13]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and application of pyridine-based boronic acids, extracted from the cited literature.

Table 1: Synthesis of Pyridine-4-boronic Acid via Halogen-Metal Exchange [6]

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 4-Bromopyridine | 1. n-Butyllithium 2. Trimethyl borate | Tetrahydrofuran | -78 to RT | 1 (at -78), then overnight | Pyridine-4-boronic acid hydrochloride | 65 |

Table 2: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid [10]

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product |

| 2-Chloropyridine | Pyridine-3-boronic acid | Palladium(II) acetate (2 mol%) | SPhos (4 mol%) | Cesium carbonate | 1,4-Dioxane/Water | 100 | 18 | 2,3'-Bipyridine |

Note: The yield for this specific reaction was not provided in the source, but the protocol is presented as a general method for achieving high yields.[10]

Table 3: Rhodium-Catalyzed Asymmetric Suzuki-Miyaura Coupling [14]

| Pyridyl Boronic Acid Derivative | Aryl Halide | Catalyst System | Yield (%) | Enantiomeric Excess (%) |

| 2-Chloro-3-pyridinylboronic acid | (E)-cinnamyl chloride | Rh-catalyst | 63 | 99 |

| 2-Chloro-4-pyridinylboronic acid | (E)-cinnamyl chloride | Rh-catalyst | 55 | 99 |

| 2-Chloro-5-pyridinylboronic acid | (E)-cinnamyl chloride | Rh-catalyst | 75 | 99 |

Experimental Protocols

Protocol 1: Synthesis of 3-Pyridylboronic Acid via Halogen-Metal Exchange [7]

Materials:

-

3-Bromopyridine

-

Triisopropyl borate

-

n-Butyllithium (2.5 M in hexanes)

-

Toluene

-

Tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

A 1-L, 3-necked flask equipped with a temperature probe, overhead stirrer, and a nitrogen inlet is charged with toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).

-

The mixture is cooled to -40 °C using a dry ice/acetone bath.

-

n-Butyllithium solution (96 mL, 2.5 M in hexanes, 240 mmol) is added dropwise via a syringe pump over 1 hour, maintaining the temperature at -40 °C.

-

The reaction mixture is stirred for an additional 30 minutes at -40 °C.

-

The reaction is quenched by the addition of aqueous workup to yield tris(3-pyridyl)boroxin, which can be converted to the boronic acid or its pinacol ester.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid [10]

Materials:

-

2-Chloropyridine

-

Pyridine-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

-

Degassed Water

-

Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate and water, and perform a standard aqueous work-up and purification by column chromatography.

Visualizing Synthetic Pathways and Workflows

Diagram 1: General Synthetic Routes to Pyridinylboronic Acids

Caption: Key synthetic strategies for accessing pyridine-based boronic acids.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Diagram 3: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The discovery and development of synthetic routes to pyridine-based boronic acids have profoundly impacted the fields of organic synthesis and medicinal chemistry. Their utility as versatile building blocks, particularly in Suzuki-Miyaura cross-coupling reactions, has enabled the efficient construction of a wide range of complex molecules. This guide has provided a comprehensive overview of the key synthetic methods, quantitative data, and detailed experimental protocols to serve as a valuable resource for researchers. The continued innovation in this area promises to further expand the synthetic chemist's toolkit, facilitating the discovery of new medicines and materials.

References

- 1. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of 2-Methylpyridine-3-boronic Acid in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyridine-3-boronic acid, a versatile heterocyclic organoboron compound, has emerged as a crucial building block in contemporary organic chemistry. Its unique structural features, combining the reactivity of a boronic acid with the electronic properties of a methyl-substituted pyridine ring, make it an invaluable reagent for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its instrumental role in carbon-carbon bond formation and its utility in the synthesis of medicinally important compounds.

Core Properties and Synthesis

This compound (Molecular Formula: C₆H₈BNO₂) is typically an off-white to tan crystalline solid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 136.94 g/mol |

| Boiling Point | 303.6 °C at 760 mmHg[2] |

| Density | 1.18 g/cm³[2] |

| CAS Number | 899436-71-6[2] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the lithiation of 3-bromo-2-methylpyridine followed by quenching with a borate ester.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-bromo-2-methylpyridine

-

Triisopropyl borate

-

n-butyllithium (n-BuLi)

-

Toluene

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2M

-

Sodium hydroxide (NaOH), 1M

-

Dichloromethane

-

Sodium sulfate

-

Water

Procedure:

-

To a solution of 3-bromo-2-methylpyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a 4:1 mixture of toluene/THF, cooled to -78 °C, n-butyllithium (1.2 eq) is added dropwise.

-

The reaction mixture is stirred and allowed to warm to -70 °C over 30 minutes, and then gradually warmed to room temperature.

-

The reaction is quenched by the addition of 2M HCl to adjust the pH to 1.

-

Water is added, and the aqueous layer is separated and subsequently neutralized with 1M NaOH.

-

The aqueous layer is extracted with dichloromethane.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The most prominent role of this compound in organic chemistry is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.

The pyridine nitrogen in this compound can influence the reaction by coordinating to the palladium catalyst. However, the adjacent methyl group can provide steric hindrance that modulates this interaction, often leading to efficient coupling.

Suzuki-Miyaura Catalytic Cycle.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Pyridyl Boronic Acid Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | ~85 |

| 2-Chloropyridine-3-boronic acid | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | DMF | ~90 |

| Pyridine-3-boronic acid | 2-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | ~92 |

| 2-Methylpyridine-5-boronic acid | 4-Chlorotoluene | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | ~88 |

Note: The yields are representative and can vary based on specific reaction conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

General Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

-

Aryl halide (e.g., aryl bromide or chloride) (1.0 eq)

-

This compound (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

-

Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF, with or without water)

Procedure:

-

To an oven-dried Schlenk flask is added the aryl halide, this compound, palladium catalyst, ligand (if necessary), and base.

-

The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by cycles of evacuation and backfilling.

-

The degassed solvent is added via syringe.

-

The reaction mixture is heated to the appropriate temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of biologically active molecules. Its structural motif is found in several compounds investigated for therapeutic applications.

Inhibitors of Phosphodiesterase 10A (PDE10A)

PDE10A is an enzyme highly expressed in the brain, and its inhibition is a promising therapeutic strategy for neurological and psychiatric disorders. This compound can be utilized in the synthesis of potent PDE10A inhibitors. The pyridine moiety often plays a crucial role in binding to the active site of the enzyme.

Synthetic Pathway to PDE10A Inhibitors.

Inhibitors of the MLL1-WDR5 Interaction

The interaction between the proteins MLL1 and WDR5 is a critical target in the development of treatments for certain types of leukemia. Small molecules that can disrupt this protein-protein interaction are of significant interest. This compound serves as a key starting material for the synthesis of such inhibitors, where the resulting substituted pyridine structure is essential for potent activity.

Spectroscopic Characterization

While experimental spectra for this compound are not widely available in the public domain, the following provides an overview of the expected spectroscopic features based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing boronic acid group and the electron-donating methyl group. A singlet for the methyl protons would be observed, typically in the range of 2.3-2.7 ppm. The protons on the boronic acid (-OH) will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the pyridine ring and the methyl group. The carbon atom attached to the boron will likely show a broad signal due to quadrupolar relaxation.

-

Mass Spectrometry: Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the boronic acid moiety and fragmentation of the pyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong O-H stretching vibrations from the boronic acid group, typically appearing as a broad band. Aromatic C-H and C=C stretching vibrations from the pyridine ring would also be present. A key feature would be the B-O stretching vibration.

This compound is a reagent of significant importance in modern organic synthesis. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular frameworks. Furthermore, its role as a key intermediate in the synthesis of targeted therapeutic agents, such as PDE10A and MLL1-WDR5 inhibitors, underscores its value in drug discovery and development. This guide has provided a technical overview of its synthesis, key reactions, and applications, highlighting its indispensable role for researchers and scientists in the chemical and pharmaceutical industries.

References

Commercial Availability and Synthetic Utility of 2-Methylpyridine-3-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of 2-Methylpyridine-3-boronic acid (CAS No. 899436-71-6). This versatile building block is of significant interest to researchers in medicinal chemistry and drug discovery for its role in the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions.

Commercial Availability

This compound and its hydrochloride salt are available from a range of chemical suppliers. Purity levels typically range from 95% to over 98%. While pricing can vary significantly between suppliers and is dependent on quantity and purity, some manufacturers, particularly those based in China, may offer competitive pricing for bulk quantities. Researchers are advised to request quotes from multiple vendors to ensure the best value.

Below is a summary of notable suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Xiamen Equation Chemical Co., Ltd. | This compound | 899436-71-6 | Industrial Grade (95%), 98% | Offers bulk quantities.[1] |

| Parchem | This compound | 899436-71-6 | Not specified | Specialty chemical supplier.[2] |

| Thermo Fisher Scientific | This compound hydrochloride | 1072952-34-1 | 97% | Sold under the Acros Organics brand. |

| Sigma-Aldrich (Merck) | This compound | 899436-71-6 | AldrichCPR | Product intended for early discovery research; analytical data not collected by the company.[3][4] |

| Capot Chemical | This compound | 899436-71-6 | Not specified | Provides basic chemical properties and safety information.[5] |

| Matrix Fine Chemicals | (2-METHYLPYRIDIN-3-YL)BORONIC ACID | 899436-71-6 | Not specified | Offers both small and large quantities.[6] |

| Sunway Pharm Ltd. | This compound | 899436-71-6 | Not specified | Lists several aliases for the compound.[7] |

| Alfa Chemistry | This compound | Not specified | Not specified | Listed as a supplier in the USA. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is via a one-step reaction from 3-bromo-2-methylpyridine and triisopropyl borate.[1]

Materials:

-

3-bromo-2-methylpyridine

-

Triisopropyl borate

-

Toluene/Tetrahydrofuran (THF) mixture (4:1)

-

n-Butyllithium (n-BuLi)

-

Hydrochloric acid (HCl, 2M)

-

Sodium hydroxide (NaOH, 1M)

-

Dichloromethane

-

Sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 3-bromo-2-methylpyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a 4:1 mixture of toluene and THF.

-

Cool the mixture to -78°C.

-

Add n-butyllithium (1.2 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to -70°C over a period of 30 minutes, and then gradually warm to 20°C.

-

Adjust the pH of the solution to 1 by adding 2M HCl.

-

Add water and extract the mixture with toluene.

-

Neutralize the aqueous layer with 1M NaOH and extract with dichloromethane.

-

Concentrate the aqueous layer to dryness to obtain a solid.

-

Wash the resulting solid with dichloromethane.

-

Combine all organic layers, dry over sodium sulfate, filter, and concentrate to yield this compound.

Synthesis workflow for this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a general protocol that can be adapted and optimized for specific substrates.

Materials:

-

This compound (1.2 eq)

-

Aryl or heteroaryl halide (e.g., aryl bromide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 eq)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, and the base.

-

Add the palladium catalyst.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for the required time (e.g., 18 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Logical relationship in a Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery

Boronic acids are a valuable class of compounds in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use, such as Bortezomib for multiple myeloma.[5][8][9] this compound serves as a key intermediate in the synthesis of more complex molecules that can act as enzyme inhibitors. For instance, it has been used in the preparation of compounds that inhibit the WDR5-MLL1 interaction, which is relevant in some cancers, and as inhibitors of phosphodiesterase 10A for potential treatment of neurological and psychiatric disorders.[1]

The utility of this compound in these contexts stems from its ability to be incorporated into larger scaffolds through reactions like the Suzuki-Miyaura coupling, ultimately forming part of a pharmacologically active molecule.

Application of this compound in synthesizing enzyme inhibitors.

The catalytic cycle of the Suzuki-Miyaura coupling is a fundamental concept for understanding its mechanism.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound CAS#: 899436-71-6 [amp.chemicalbook.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Methylpyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug discovery for the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in a vast array of biologically active molecules.[3] Pyridine moieties, in particular, are key structural motifs in numerous approved drugs.

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 2-Methylpyridine-3-boronic acid with various aryl and heteroaryl halides. The synthesis of 2-methyl-3-arylpyridines is of significant interest as these structures serve as important building blocks for novel therapeutic agents. Challenges associated with the Suzuki coupling of pyridine-containing boronic acids, such as catalyst inhibition and protodeboronation, are also addressed, with guidance on reaction optimization.[4]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that typically consists of three main steps: oxidative addition, transmetalation, and reductive elimination. The active Pd(0) catalyst first undergoes oxidative addition with an aryl halide. Subsequently, in the presence of a base, the organoboron species (in this case, this compound) transfers its organic group to the palladium center in a process called transmetalation. Finally, the desired biaryl product is formed through reductive elimination, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

Data Presentation: Comparison of Reaction Conditions for a Structurally Similar Substrate

Table 1: Suzuki-Miyaura Coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with Various Arylboronic Acids [6][7]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 18 | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 18 | 82 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 18 | 88 |

| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 18 | 78 |

| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 18 | 80 |

| 6 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 18 | 75 |

Table 2: Representative Catalyst Systems for Suzuki Coupling of Pyridyl Derivatives

| Catalyst System | Ligand | Base | Solvent | Notes |

| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | Effective for challenging couplings, including heteroaryl chlorides.[8] |

| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | High reactivity, often allowing for lower reaction temperatures.[9] |

| Pd(dppf)Cl₂ | dppf | K₂CO₃, Na₂CO₃ | Dioxane, Toluene/H₂O | A versatile and commonly used catalyst for a range of substrates.[10][11] |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄, K₂CO₃ | 1,4-Dioxane/H₂O, Toluene | A classical catalyst, effective for many standard Suzuki couplings.[6][7] |

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

-

This compound (1.2 - 1.5 equiv.)

-

Aryl halide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the aryl halide, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).

-

Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-methyl-3-arylpyridine product.

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: A generalized experimental workflow for the Suzuki coupling protocol.

Troubleshooting and Optimization

-

Low or No Yield: The "2-pyridyl problem," where the pyridine nitrogen coordinates to the palladium catalyst, can lead to catalyst deactivation.[4] Employing bulky, electron-rich phosphine ligands like SPhos or XPhos can mitigate this issue.[8] Additionally, ensure all reagents are pure and solvents are anhydrous and thoroughly degassed to prevent catalyst poisoning and protodeboronation.[4]

-

Protodeboronation: Pyridylboronic acids can be susceptible to protodeboronation, especially in the presence of water and at elevated temperatures.[4] Using milder bases like potassium carbonate or employing anhydrous conditions can help minimize this side reaction.

-

Homocoupling: The formation of biaryl impurities from the self-coupling of the boronic acid can occur, often promoted by the presence of oxygen.[4] Rigorous degassing of all solvents and maintaining an inert atmosphere throughout the reaction is crucial.

-

Optimization of Conditions: A screening of different palladium catalysts, ligands, bases, and solvents may be necessary to identify the optimal conditions for a specific aryl halide substrate. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often beneficial for less reactive coupling partners.[4][8]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: 2-Methylpyridine-3-boronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction